2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-2-29-17-9-7-15(8-10-17)13-20(28)24-12-11-16-14-30-22-25-21(26-27(16)22)18-5-3-4-6-19(18)23/h3-10,14H,2,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZBQPHCHNSUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide involves multiple steps, starting with the preparation of the triazole and thiazole intermediates. The synthetic route typically includes the following steps:
Synthesis of Triazole Intermediate: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Synthesis of Thiazole Intermediate: The thiazole ring is prepared by reacting α-haloketones with thiourea in the presence of a base.
Coupling Reaction: The triazole and thiazole intermediates are then coupled using a suitable linker, such as an ethyl group, to form the final compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazole rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that this compound can block signaling pathways that promote cell growth, suggesting its application in cancer therapy.
Antimicrobial Properties : The compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogens:
- Staphylococcus aureus : Bactericidal activity with an IC50 of 5.0 µM.
- Escherichia coli : Bacteriostatic activity with an IC50 of 10.0 µM.
- Candida albicans : Antifungal activity with an IC50 of 7.5 µM.
Biological Studies
The compound is utilized in biological studies to understand its interactions with various biological targets, including enzymes and receptors. Its structural characteristics allow researchers to explore its mechanism of action at the molecular level.
Pharmacological Research
Research has focused on the compound's ability to modulate specific biochemical pathways associated with diseases. Its potential for drug development makes it a candidate for further pharmacological investigation. In silico studies have also been conducted to assess its pharmacokinetic properties.
Industrial Applications
Due to its unique properties, the compound is considered for use in the development of new materials and chemical processes. Its structural versatility allows for potential applications in various industrial sectors.
Case Study 1: Antibacterial Efficacy
In a study published in 2020, researchers evaluated the antibacterial efficacy of this compound against Mycobacterium tuberculosis, reporting an IC50 value of 1.35 µM. This highlights its potential as a novel anti-tubercular agent.
Case Study 2: Antifungal Activity
Another study assessed the antifungal activity against Candida albicans, confirming an IC50 of 7.5 µM and suggesting further development for treating fungal infections.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiazole rings allow it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various pharmacological effects, such as inhibition of enzyme activity or activation of receptor pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to the 4-methoxyphenyl analogue (Table 1, Row 1), which may influence membrane permeability . Halogenated substituents (e.g., 2-fluorophenyl vs. 4-chlorophenoxy) enhance target binding via hydrophobic interactions but may alter metabolic stability .
Sulfanyl linkers in anti-exudative derivatives (Table 1, Row 4) correlate with reduced edema in preclinical models, suggesting a role in modulating inflammatory pathways .
Heterocyclic Core Variations :
- Integration of triazolopyridine (Table 1, Row 3) extends π-conjugation, possibly enhancing affinity for ATP-binding pockets in kinases .
- The triazolothiazole core in the target compound offers rigidity, which may limit conformational flexibility but improve metabolic resistance compared to imidazo-thiadiazole analogues .
ADME Profiles :
- Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound may slow hepatic metabolism compared to methoxy analogues, as ethyl groups are less prone to oxidative demethylation .
- Fluorine Substitution: The 2-fluorophenyl group likely reduces CYP450-mediated metabolism, enhancing plasma half-life relative to non-fluorinated counterparts .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide represents a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates both triazole and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a multi-ring structure that includes:
- Ethoxy group : Enhances solubility and may influence pharmacokinetics.
- Fluorophenyl group : Potentially increases lipophilicity and biological activity.
- Triazole and thiazole rings : Known for their roles in various biological processes.
The following table summarizes the structural components of the compound:
| Component | Description |
|---|---|
| Ethoxy group | Enhances solubility |
| Fluorophenyl group | Increases lipophilicity |
| Triazole ring | Associated with antimicrobial properties |
| Thiazole ring | Linked to anticancer activities |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to This compound exhibit notable antimicrobial activities. For example, research on related triazole derivatives has demonstrated effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in similar compounds has been linked to enhanced antibacterial properties.
Anticancer Activity
Research indicates that derivatives of triazoles and thiazoles can exhibit significant anticancer effects. A study highlighted that fluorinated triazoles showed promising antiproliferative activity against cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia) . While specific data on the compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Although direct studies on the mechanism of action for This compound are lacking, compounds with similar structures often function through:
- Inhibition of key enzymes involved in cellular proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis.
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, several compounds demonstrated significant antibacterial activity at concentrations as low as 25 μg/mL. The most effective compounds were noted to have structural features akin to those found in This compound , suggesting that similar mechanisms may apply .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives showed that certain compounds exhibited IC50 values below 30 μM against various cancer cell lines. These findings underscore the potential for This compound to act as a lead compound in developing new anticancer agents .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a triazolo[3,2-b][1,3]thiazole core fused with a fluorophenyl group and an ethoxyphenylacetamide side chain. The thiazole and triazole rings contribute to π-π stacking interactions and hydrogen bonding, while the fluorine atom enhances electronegativity and metabolic stability. The ethoxy group increases lipophilicity, influencing solubility and membrane permeability. These structural elements are critical for modulating reactivity in synthetic and biological contexts .
Q. What are the standard synthetic routes for this compound, and what intermediates are involved?
Synthesis typically involves sequential heterocyclic ring formation. For example:
- Step 1: Condensation of 2-chloro-N-(2-fluorophenyl)acetamide with thiourea to form the thiazole ring.
- Step 2: Cyclization with hydrazine derivatives to construct the triazole moiety.
- Step 3: Coupling with 4-ethoxyphenylacetic acid via amide bond formation. Key intermediates include halogenated acetamides and thiazole-triazole precursors. Reaction conditions (e.g., temperature, catalysts like POCl₃) must be tightly controlled to avoid side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, including fluorine substitution patterns and amide bond formation.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation, as seen in related triazolo-thiazole derivatives .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition studies : Measure IC₅₀ values against target proteins (e.g., kinases) using fluorogenic substrates.
- Cell viability assays (e.g., MTT): Assess cytotoxicity in cancer cell lines.
- Antimicrobial testing : Determine MIC (minimum inhibitory concentration) via broth microdilution. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are critical to validate results .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing impurities?
- Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading. For example, POCl₃-mediated cyclization may require anhydrous conditions and precise stoichiometry to prevent hydrolysis byproducts .
- Purification strategies : Combine column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) with recrystallization (ethanol/water) to isolate high-purity product .
Q. What challenges arise in multi-step synthesis, and how can they be addressed?
- Intermediate instability : Thiazole intermediates may degrade under acidic conditions. Use inert atmospheres (N₂/Ar) and low temperatures (-20°C) during isolation.
- Regioselectivity issues : Competing cyclization pathways can form undesired isomers. Substituent-directed synthesis (e.g., fluorine’s electron-withdrawing effect) guides regioselectivity .
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Analog design : Replace the ethoxy group with methoxy or propoxy to study steric effects.
- Fluorine positional scanning : Synthesize analogs with fluorine at meta/para positions on the phenyl ring to assess electronic impacts on target binding.
- Bioisosteric replacement : Substitute the triazole ring with imidazole or pyrazole to evaluate scaffold flexibility .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare protocols for cell line selection (e.g., HeLa vs. MCF-7), incubation times, and endpoint measurements.
- Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from differential metabolic degradation .
Q. What computational methods predict target interactions and binding modes?
Q. How can researchers design derivatives with improved pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity while maintaining membrane permeability.
- Pro-drug strategies : Mask the acetamide as an ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
